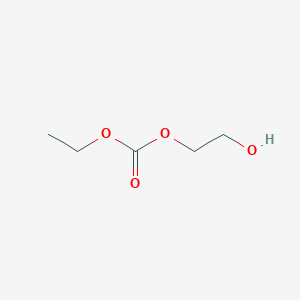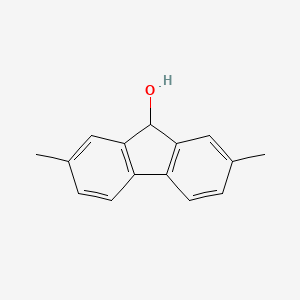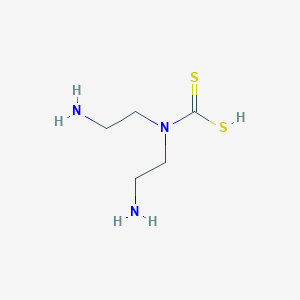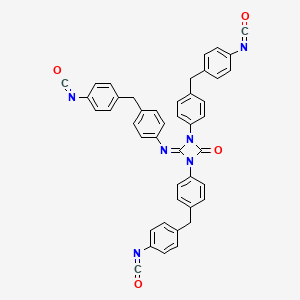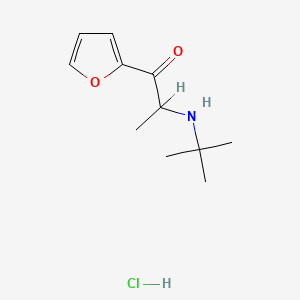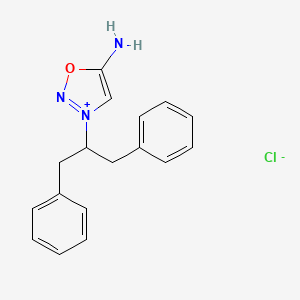
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride is a compound belonging to the class of sydnone imines, which are mesoionic heterocycles possessing a 1,2,3-oxadiazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride typically involves the reaction of a primary amine with an aldehyde or ketone, followed by the formation of the sydnone imine structure. The reaction conditions often include the use of an acid catalyst to speed up the condensation reaction, which liberates water as a byproduct .
Industrial Production Methods
Industrial production methods for sydnone imines, including this compound, may involve mechanochemical approaches such as ball-milling. This method is efficient, time-saving, and reduces the use of organic solvents, making it a more sustainable option .
Analyse Des Réactions Chimiques
Types of Reactions
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride involves its ability to act as a nitric oxide donor. The compound releases nitric oxide, which can interact with various molecular targets and pathways, including the activation of guanylate cyclase and the modulation of cyclic GMP levels. These interactions can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride include:
Feprosidnine: A stimulant drug with a sydnone imine structure.
Mesocarb: Another stimulant with a similar chemical structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and its unique combination of biological activities. While feprosidnine and mesocarb are primarily known for their stimulant effects, this compound has broader applications, including its use as a plant growth regulator and nitric oxide donor .
Propriétés
Numéro CAS |
35819-56-8 |
|---|---|
Formule moléculaire |
C17H18ClN3O |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
3-(1,3-diphenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C17H18N3O.ClH/c18-17-13-20(19-21-17)16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,13,16H,11-12,18H2;1H/q+1;/p-1 |
Clé InChI |
WAIDMTXGLYZKDR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)[N+]3=NOC(=C3)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


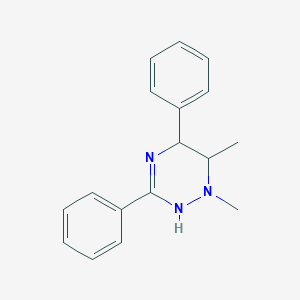
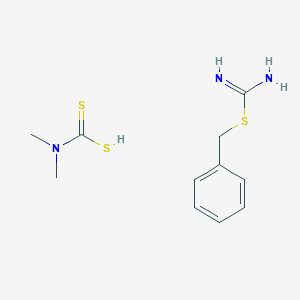
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)

